1-Nitro-3-(trifluoromethyl)oxanthrene
Overview
Description
1-Nitro-3-(trifluoromethyl)oxanthrene, also known as NTO, is a synthetic organic compound. It has a molecular weight of 297.19 and a molecular formula of C13H6F3NO4 .
Molecular Structure Analysis
The molecular structure of 1-Nitro-3-(trifluoromethyl)oxanthrene can be represented by the SMILES notation: c1ccc2c(c1)Oc1cc(cc(c1O2)N+=O)C(F)(F)F .Physical And Chemical Properties Analysis
1-Nitro-3-(trifluoromethyl)oxanthrene has a molecular weight of 297.19 and a molecular formula of C13H6F3NO4 . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
Heterogeneous Nitration of PAHs
Research has explored the heterogeneous reactions of polycyclic aromatic hydrocarbons (PAHs) and their derivatives with NO3 radicals, leading to the formation of nitro-substituted products, including mono-nitro-, di-nitro-, and poly-nitro-PAHs. This study utilized a flow tube reactor coupled to a vacuum ultraviolet photoionization aerosol time-of-flight mass spectrometer (VUV-ATOFMS) to investigate these reactions, providing insights into atmospheric chemistry and potential environmental impacts of nitro-PAHs (Zhang et al., 2011).
Enantioselective Michael Addition
The diastereo- and enantioselective Michael addition of 3-substituted oxindoles to trifluoromethyl-substituted nitro olefins has been studied, highlighting the synthesis of chiral compounds with a trifluoromethyl group and quaternary stereocenters. This research, catalyzed by a quinine-derived squaramide, contributes to the development of asymmetric synthesis methods, offering potential applications in pharmaceuticals and agrochemicals (Zhao et al., 2014).
Synthesis and Reactivity of Nitro-Substituted Compounds
The synthesis and reactivity of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent-iodine-based electrophilic trifluoromethylating reagent, were investigated. This compound demonstrated increased reactivity compared to its non-nitrated counterpart, suggesting its utility in organic synthesis and potential applications in developing novel reagents for trifluoromethylation (Santschi et al., 2014).
Mechanism of Action
The mechanism of action for 1-Nitro-3-(trifluoromethyl)oxanthrene is not specified in the search results. This compound is used in scientific research, but its specific interactions and effects may depend on the context of the study.
Safety and Hazards
When handling 1-Nitro-3-(trifluoromethyl)oxanthrene, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-nitro-3-(trifluoromethyl)dibenzo-p-dioxin | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3NO4/c14-13(15,16)7-5-8(17(18)19)12-11(6-7)20-9-3-1-2-4-10(9)21-12/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHOHABEWDKYPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC(=CC(=C3O2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-3-(trifluoromethyl)oxanthrene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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